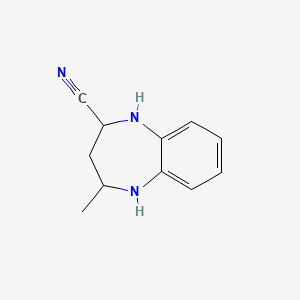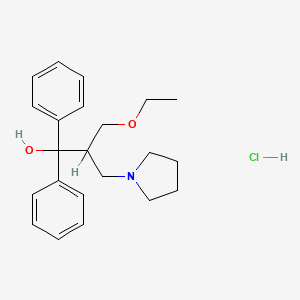
alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is a chemical compound with the molecular formula C23H32ClNO2 It is known for its unique structure, which includes a pyrrolidine ring, diphenyl groups, and an ethoxymethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha,alpha-diphenyl-beta-propiolactone with ethoxymethylamine, followed by cyclization to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Alpha,alpha-Diphenyl-beta-propiolactone: A related compound with a similar diphenyl structure but lacking the pyrrolidine ring.
Alpha,alpha-Diphenyl-beta-methyl-1-piperidinepropanol: Another similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Alpha,alpha-Diphenyl-beta-(ethoxymethyl)-1-pyrrolidinepropanol hydrochloride is unique due to its specific combination of functional groups and ring structures
Propiedades
Número CAS |
27674-58-4 |
|---|---|
Fórmula molecular |
C22H30ClNO2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)-1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-25-18-21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,21,24H,2,9-10,15-18H2,1H3;1H |
Clave InChI |
JMSMWXNOSRCIEH-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


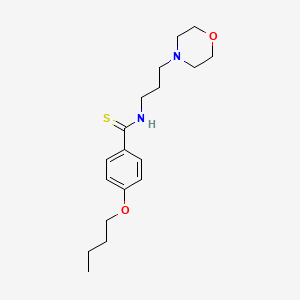
![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)
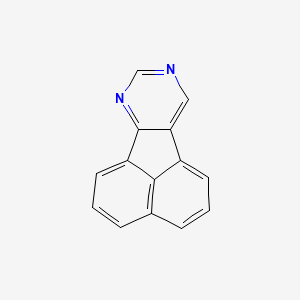
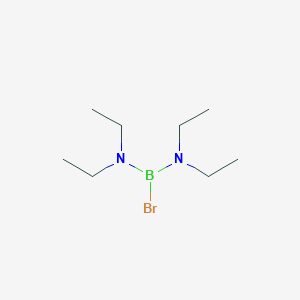
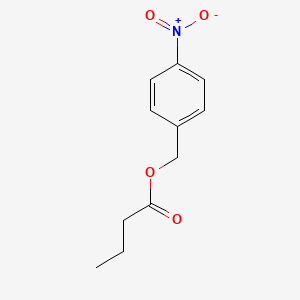


![[(Octylamino)methanediyl]bis(phosphonic acid) hydrochloride](/img/structure/B14678875.png)

![4-Methyl-5-[(3-nitrophenyl)diazenyl]-6-phenylpyrimidin-2-amine](/img/structure/B14678889.png)

